Methyl 1-[({5-formylpyrazolo[1,5-a]pyridin-3-yl}formamido)methyl]cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-[({5-formylpyrazolo[1,5-a]pyridin-3-yl}formamido)methyl]cyclopropane-1-carboxylate:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The formyl group at the 5-position can be oxidized to a carboxylic acid.
Reduction: : The formyl group can be reduced to a hydroxyl group.
Substitution: : The cyclopropane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : 5-formylpyrazolo[1,5-a]pyridin-3-carboxylic acid.
Reduction: : 5-hydroxymethylpyrazolo[1,5-a]pyridin-3-yl formamide.
Substitution: : Various substituted cyclopropanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : Its unique structure may find use in materials science or as a chemical intermediate.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the compound's interaction with these targets.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the formamido group and the cyclopropane ring. Similar compounds might include other pyrazolo[1,5-a]pyridines or cyclopropanes, but the combination of these features sets it apart.
List of Similar Compounds
Pyrazolo[1,5-a]pyridine derivatives
Cyclopropane derivatives
Formamido-substituted compounds
Properties
IUPAC Name |
methyl 1-[[(5-formylpyrazolo[1,5-a]pyridine-3-carbonyl)amino]methyl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-22-14(21)15(3-4-15)9-16-13(20)11-7-17-18-5-2-10(8-19)6-12(11)18/h2,5-8H,3-4,9H2,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFOPECGUCLDBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CNC(=O)C2=C3C=C(C=CN3N=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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